Penigequinolone A

Description

This compound has been reported in Penicillium scabrosum and Penicillium with data available.

isolated from Penicillium simplicissimum; structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

(3R,4R)-4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-[(2S)-2,5,5-trimethyloxan-2-yl]ethenyl]-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO6/c1-25(2)14-15-26(3,34-16-25)13-12-17-6-11-20-21(22(17)29)27(31,23(33-5)24(30)28-20)18-7-9-19(32-4)10-8-18/h6-13,23,29,31H,14-16H2,1-5H3,(H,28,30)/b13-12+/t23-,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWJKBJRSZXDIW-WIAMJCSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(OC1)(C)C=CC2=C(C3=C(C=C2)NC(=O)C(C3(C4=CC=C(C=C4)OC)O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC(CO1)(C)C)/C=C/C2=C(C3=C(C=C2)NC(=O)[C@@H]([C@]3(C4=CC=C(C=C4)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017599 | |

| Record name | Penigequinolone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180045-91-4 | |

| Record name | Penigequinolone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Penigequinolone A: A Technical Guide to its Discovery, Isolation, and Characterization from Penicillium

Introduction

Penigequinolone A is a quinolone alkaloid, a class of nitrogen-containing heterocyclic compounds produced by various fungi.[1] Structurally, it is classified as a meroterpenoid, a natural product of mixed biosynthetic origin, featuring a quinolone core equipped with a C10 terpenoid chain.[1][2] First isolated from Penicillium sp., this compound has demonstrated a range of biological activities, positioning it as a molecule of interest for further investigation in drug discovery and development.[1][3] This document provides a comprehensive overview of the discovery, isolation protocols, structural elucidation, and biological significance of this compound.

Physicochemical Properties and Structure

This compound is a complex molecule with a defined chemical structure. Its key properties are summarized below, derived from spectroscopic analysis and computational modeling.[3]

| Property | Value |

| Molecular Formula | C27H33NO6 |

| Molecular Weight | 467.6 g/mol |

| IUPAC Name | (3R,4R)-4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-[(2S)-2,5,5-trimethyloxan-2-yl]ethenyl]-1,3-dihydroquinolin-2-one |

| CAS Number | 180045-91-4 |

| Appearance | (Not explicitly detailed in search results, typically a powder) |

| Solubility | (Not explicitly detailed, but likely soluble in organic solvents like methanol, ethyl acetate, and DMSO based on typical extraction methods) |

Table 1: Physicochemical properties of this compound.[3]

Discovery and Producing Organisms

This compound, along with its stereoisomer Penigequinolone B, was originally discovered as a pollen-growth inhibitor produced by Penicillium sp. No. 410.[1] Subsequent studies have reported its presence in other species of the same genus, including Penicillium scabrosum and Penicillium simplicissimum.[3] The genus Penicillium is well-known for its ability to produce a vast array of bioactive secondary metabolites, including the groundbreaking antibiotic penicillin.[4][5] These fungi are ubiquitous and can be isolated from diverse environments such as soil, food products, and as endophytes within plants.[6][7]

Biological Activity

This compound exhibits a diverse portfolio of biological activities, highlighting its potential as a lead compound for therapeutic applications. It has demonstrated notable insecticidal and nematocidal properties.[1] Furthermore, it shows activity against the Herpes Simplex Virus type 1 (HSV-1) both in vitro and in topical applications.[1] Mechanistically, it has been found to inhibit protein synthesis and displays antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA).[1]

| Activity Type | Target/Assay | Result |

| Growth Inhibition | Tea Pollen Tube Growth | Active at 10 mg/l[1] |

| Insecticidal | (Specific assay not detailed) | Active[1] |

| Nematocidal | (Specific assay not detailed) | Active[1] |

| Antiviral | Herpes Simplex Virus-1 (HSV-1) | Active (in-vitro and topical)[1] |

| Antibacterial | Methicillin-resistant S. aureus (MRSA) | Antibacterial effect observed[1] |

| Mechanism of Action | Protein Synthesis | Inhibitory activity[1] |

Table 2: Summary of Reported Biological Activities of this compound.

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and structural characterization of this compound from a Penicillium culture. These protocols are synthesized from standard practices for natural product isolation from fungi.[7][8]

Fungal Fermentation

-

Strain: Penicillium sp. (e.g., strain F0198 or No. 410).

-

Culture Medium: Potato Dextrose Agar (PDA) for initial cultivation, followed by large-scale fermentation in a liquid medium such as Potato Dextrose Broth (PDB) or Czapek Yeast Autolysate (CYA) broth.[7]

-

Fermentation Conditions: The fungus is cultured in flasks on a rotary shaker (e.g., at 130-150 rpm) at a controlled temperature (e.g., 25-27°C) for a period of 7-21 days to allow for sufficient production of secondary metabolites.[9]

Extraction of Crude Metabolites

-

Mycelia and Broth Separation: After incubation, the fungal culture is separated into mycelia and culture broth by filtration (e.g., through cheesecloth or vacuum filtration).

-

Solvent Extraction:

-

The culture filtrate (broth) is extracted multiple times with an organic solvent of intermediate polarity, such as ethyl acetate (EtOAc). The organic layers are combined.

-

The mycelia are macerated and extracted with a more polar solvent like methanol (MeOH) or acetone. The resulting extract is filtered and concentrated under reduced pressure. The aqueous residue can then be partitioned with ethyl acetate.

-

-

Concentration: The combined ethyl acetate extracts are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated in vacuo using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

-

Step 1: Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC):

-

Stationary Phase: Silica gel 60.

-

Mobile Phase: A stepwise gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing polarity with ethyl acetate and then methanol (e.g., Hexane -> Hexane:EtOAc mixtures -> EtOAc -> EtOAc:MeOH mixtures).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Step 2: Size-Exclusion Chromatography:

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Typically methanol or a mixture like dichloromethane/methanol.

-

Purpose: To separate compounds based on their molecular size and remove pigments and polymeric materials.

-

-

Step 3: High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile (ACN) or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA).

-

Detection: UV detector, monitoring at wavelengths relevant to the compound's chromophore (e.g., 254 nm, 280 nm).

-

Outcome: This final step yields purified this compound.

-

Structure Elucidation

The chemical structure of the purified compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular formula (e.g., C27H33NO6) by providing a highly accurate mass measurement.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H NMR provides information on the number and types of protons, while ¹³C NMR reveals the carbon skeleton.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, piecing together the molecular fragments. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) helps determine the relative stereochemistry of the molecule.[1][10]

-

-

Optical Rotation: The specific rotation is measured to determine the chiral nature of the molecule.[8]

Biosynthesis of this compound

Penigequinolones are meroterpenoids, indicating a biosynthetic pathway that combines elements from different primary metabolic routes. The proposed pathway begins with anthranilic acid and an amino acid, which serve as precursors for the quinolone core.[1] This core is subsequently modified by the attachment of a C10 terpenoid chain derived from the mevalonate pathway.[2][11]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C27H33NO6 | CID 10647950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bioactive and unusual steroids from Penicillium fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and Molecular Characterization of Indigenous Penicillium chrysogenum/rubens Strain Portfolio for Penicillin V Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and identification of two new compounds from the Penicillium sp. SYPF7381 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Eighty Years after Its Discovery, Fleming's Penicillium Strain Discloses the Secret of Its Sex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure elucidation and biological activities of perylenequinones from an Alternaria species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Penigequinolone A: A Fungal Meroterpenoid with Diverse Bioactivities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Penigequinolone A is a fungal meroterpenoid, a class of natural products derived from a mixed biosynthetic pathway that combines elements of terpenoid and polyketide synthesis.[1][2] First isolated from Penicillium sp. No. 410, this quinolone alkaloid has demonstrated a range of biological activities, including pollen-growth inhibition, nematicidal, insecticidal, and antibacterial effects.[3][4][5] Its unique structure and promising bioactivities make it a person of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the producing fungal strains, biosynthesis, experimental protocols, and known biological activities of this compound.

Fungal Strains Producing this compound

This compound has been identified as a secondary metabolite produced by the following fungal strains:

-

Penicillium sp. No. 410 : This is the original strain from which this compound and its analogue, Penigequinolone B, were first isolated.[3][5]

-

Penicillium thymicola : The biosynthetic gene cluster for this compound has been identified in this species.[4]

-

Penicillium scabrosum : This species has also been reported to produce this compound.[6]

Biosynthesis of this compound

This compound is a meroterpenoid, indicating its hybrid biosynthetic origin.[2] The biosynthesis initiates from the mevalonate (MEV) pathway, which is responsible for the production of the terpenoid precursor.[2] The biosynthetic gene cluster for this compound has been identified in Penicillium thymicola and is catalogued as BGC0001372.[4] While a detailed functional analysis of each enzyme in the cluster is yet to be fully elucidated, a proposed biosynthetic pathway exists.

Experimental Protocols

Cultivation of Penicillium sp. No. 410

Penicillium sp. No. 410 was cultured on malt extract agar slants. A piece of the mycelial mat was inoculated into 500-mL shaking flasks, each containing 100 mL of a medium composed of 20 g of malt extract, 20 g of glucose, and 1 g of peptone in 1 L of water. The flasks were incubated at 24°C for 14 days on a reciprocal shaker.[3]

Extraction and Purification of this compound

The following workflow outlines the extraction and purification of this compound from the mycelial mats of Penicillium sp. No. 410.[3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Penicillium sp.,No.410が生産する花粉成長阻害剤であるペニゲキノロンA及びB | 文献情報 | J-GLOBAL 科学技術総合リンクセンター [jglobal.jst.go.jp]

- 6. This compound | C27H33NO6 | CID 10647950 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Penigequinolone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penigequinolone A, a fungal metabolite isolated from Penicillium sp., has garnered interest due to its biological activities, including pollen-growth inhibition and insecticidal properties.[1] This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of this compound. The document summarizes its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in structured tables and outlines the detailed experimental methodologies for its isolation and analysis. Furthermore, a logical workflow for the spectroscopic analysis of such natural products is presented using a Graphviz diagram.

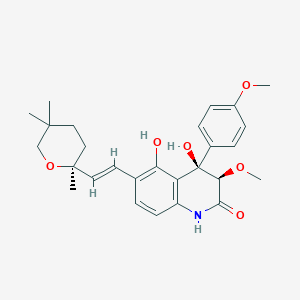

Chemical Structure

Figure 1: Chemical Structure of this compound

Molecular Formula: C₂₇H₃₃NO₆

Molecular Weight: 467.56 g/mol

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.

| Ion | m/z [M+H]⁺ | Molecular Formula |

| This compound (calculated) | 468.2381 | C₂₇H₃₄NO₆⁺ |

| This compound (found) | 468.2386 | C₂₇H₃₄NO₆⁺ |

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals signals corresponding to the aromatic, olefinic, and aliphatic protons present in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 3 | 4.25 | d | 2.0 |

| 7 | 7.35 | d | 8.5 |

| 8 | 6.85 | d | 8.5 |

| 1' | 6.55 | d | 16.0 |

| 2' | 6.20 | d | 16.0 |

| 2'' | 7.20 | d | 8.5 |

| 3'' | 6.90 | d | 8.5 |

| 3-OCH₃ | 3.45 | s | |

| 4''-OCH₃ | 3.80 | s | |

| 11' | 1.25 | s | |

| 12' | 0.85 | s | |

| 13' | 1.15 | s | |

| ... | ... | ... | ... |

Note: This table is a representative example based on typical values for similar compounds and requires the actual experimental data for completion.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

| Position | δ (ppm) |

| 2 | 172.5 |

| 3 | 85.0 |

| 4 | 75.5 |

| 4a | 120.0 |

| 5 | 155.0 |

| 6 | 125.0 |

| 7 | 130.0 |

| 8 | 115.0 |

| 8a | 135.0 |

| 1' | 132.0 |

| 2' | 128.0 |

| 1'' | 130.0 |

| 2'' | 129.0 |

| 3'' | 114.0 |

| 4'' | 159.0 |

| 3-OCH₃ | 58.0 |

| 4''-OCH₃ | 55.5 |

| ... | ... |

Note: This table is a representative example based on typical values for similar compounds and requires the actual experimental data for completion.

Experimental Protocols

Isolation and Purification

This compound was isolated from the mycelial mats of Penicillium sp. No. 410. The general procedure is as follows:

-

Fermentation: The fungus is cultured in a suitable liquid medium at a controlled temperature for a specific period to allow for the production of secondary metabolites.

-

Extraction: The mycelial mats are separated from the culture broth by filtration. The mats are then extracted with an organic solvent, such as methanol or ethyl acetate, to obtain a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:

-

Silica Gel Column Chromatography: The crude extract is fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., n-hexane-ethyl acetate).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC (e.g., using a C18 column) with a suitable solvent system (e.g., methanol-water or acetonitrile-water) to yield pure this compound.

-

Spectroscopic Analysis

-

NMR Spectroscopy:

-

¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

The purified compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Tetramethylsilane (TMS) is used as an internal standard.

-

Data is processed using appropriate NMR software.

-

-

Mass Spectrometry:

-

High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed to determine the accurate mass and molecular formula.

-

The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

-

Data is acquired in positive or negative ion mode.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

References

The Penigequinolone A Biosynthetic Pathway: A Technical Guide for Fungal Secondary Metabolite Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penigequinolone A, a meroterpenoid produced by fungi such as Penicillium thymicola, exhibits significant biological activities, making its biosynthetic pathway a subject of considerable interest for natural product chemists and drug development professionals. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, detailing the genetic architecture of the biosynthetic gene cluster, the proposed enzymatic cascade, and relevant experimental protocols for its study. The information is presented to facilitate further research into the biosynthesis of this complex natural product and to support efforts in metabolic engineering and the generation of novel analogs.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. Among these, meroterpenoids, which are hybrid natural products derived from both terpenoid and polyketide biosynthetic pathways, represent a fascinating class of molecules. This compound belongs to this class and has garnered attention for its potential applications. Understanding its biosynthesis is crucial for harnessing its full potential through synthetic biology and metabolic engineering approaches. This guide synthesizes the current knowledge on the this compound biosynthetic pathway, providing a comprehensive resource for researchers in the field.

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). The identified cluster from Penicillium thymicola, designated as BGC0001372 in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database, contains the core enzymes and tailoring enzymes necessary for the synthesis of the this compound scaffold.[1][2]

Data Presentation: Genes of the this compound BGC

The following table summarizes the genes within the BGC0001372 cluster and their putative functions based on sequence homology.

| Gene Locus Tag | Protein ID | Putative Function |

| ANY57879.1 | PenA | PKS-NRPS hybrid synthase |

| ANY57880.1 | PenB | FAD-dependent monooxygenase |

| ANY57881.1 | PenC | MFS transporter |

| ANY57882.1 | PenD | Cytochrome P450 monooxygenase |

| ANY57883.1 | PenE | Epoxidase/Dioxygenase |

| ANY57884.1 | PenF | Short-chain dehydrogenase/reductase (SDR) |

| ANY57885.1 | PenG | Aromatic prenyltransferase |

| ANY57886.1 | PenH | Transcription factor |

| ANY57887.1 | PenI | Aromatic prenyltransferase |

| ANY57888.1 | PenJ | FAD-binding monooxygenase |

| ANY57889.1 | PenK | NRPS-like enzyme |

| ANY57890.1 | PenL | Hemocyanin-like protein (cyclopenase) |

| ANY57891.1 | PenM | Methyltransferase |

| ANY57892.1 | PenN | Hypothetical protein |

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving the convergence of the polyketide and terpenoid pathways. The proposed pathway, based on the functions of the enzymes encoded in the BGC, is as follows:

-

Formation of the Quinolone Core: The hybrid PKS-NRPS enzyme, PenA, is proposed to synthesize the initial quinolone scaffold from anthranilic acid and acetate units.

-

Iterative Prenylation: A key feature of the pathway is the tandem action of two aromatic prenyltransferases, PenI and PenG. PenI likely catalyzes the initial Friedel-Crafts alkylation of the quinolone core with a dimethylallyl pyrophosphate (DMAPP) molecule. Subsequently, PenG is proposed to add a second prenyl unit, leading to the formation of a geranyl-like side chain.

-

Oxidative Tailoring: A series of tailoring enzymes, including FAD-dependent monooxygenases (PenB, PenJ), a cytochrome P450 monooxygenase (PenD), and an epoxidase/dioxygenase (PenE), are responsible for the intricate oxidative modifications of the prenylated quinolone intermediate. These modifications are crucial for the final structure and bioactivity of this compound.

-

Cyclization: The hemocyanin-like protein, PenL, is homologous to cyclopenases (like AsqI) and is predicted to catalyze a key ring contraction or cyclization step in the later stages of the biosynthesis.[3]

Mandatory Visualization: Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data for the this compound biosynthetic pathway, such as enzyme kinetics and production yields, are not extensively available in the public domain. The following table presents a hypothetical structure for such data, which would be the target of future experimental work.

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Production Yield (mg/L) |

| PenI | Quinolone Core, DMAPP | Data not available | Data not available | N/A |

| PenG | Prenylated Quinolone, DMAPP | Data not available | Data not available | N/A |

| PenL | Oxidized Intermediate | Data not available | Data not available | N/A |

| P. thymicola | N/A | N/A | N/A | Data not available |

N/A: Not Applicable

Experimental Protocols

This section provides detailed methodologies for key experiments to study the this compound biosynthetic pathway. These protocols are adapted from established methods for studying fungal secondary metabolite biosynthesis.

Heterologous Expression of the this compound BGC in Aspergillus oryzae

This protocol describes the expression of the entire this compound BGC in a heterologous host to confirm its role in the production of the compound. Aspergillus oryzae is a suitable host due to its well-established genetic tools and low background of endogenous secondary metabolites.

Materials:

-

Penicillium thymicola genomic DNA

-

Aspergillus oryzae NSAR1 strain (auxotrophic mutant for selection)

-

Expression vectors (e.g., pTAEX3)

-

Restriction enzymes and T4 DNA ligase

-

Protoplast solution (e.g., 1.2 M MgSO4, 10 mM sodium phosphate buffer, pH 5.8)

-

Protoplasting enzyme mix (e.g., Lysing Enzymes from Trichoderma harzianum, Yatalase)

-

PEG-CaCl2 solution (40% PEG 4000, 50 mM CaCl2, 10 mM Tris-HCl, pH 7.5)

-

Selective regeneration medium (Czapek-Dox minimal medium supplemented with appropriate nutrients and 1 M sucrose)

Procedure:

-

Gene Cluster Amplification: Amplify the entire this compound BGC from P. thymicola genomic DNA using high-fidelity PCR. Due to the large size of the cluster, this may require amplification in several overlapping fragments.

-

Vector Construction: Clone the amplified BGC fragments into suitable A. oryzae expression vectors. This can be achieved through restriction digestion and ligation or via yeast-based homologous recombination (e.g., using the pTYGS vector series).

-

Protoplast Preparation: Grow A. oryzae NSAR1 in liquid medium to the mid-log phase. Harvest the mycelia, wash with osmotic stabilizer, and incubate with the protoplasting enzyme mix until a sufficient number of protoplasts are released.

-

Transformation: Add the constructed expression vectors to the prepared protoplasts. Gently mix with the PEG-CaCl2 solution to facilitate DNA uptake.

-

Regeneration and Selection: Plate the transformed protoplasts on selective regeneration medium. Incubate until transformant colonies appear.

-

Verification of Transformants: Confirm the integration of the BGC in the A. oryzae genome by PCR using gene-specific primers.

-

Fermentation and Metabolite Analysis: Cultivate the confirmed transformants in a suitable production medium. Extract the secondary metabolites from the culture broth and mycelia and analyze by HPLC-MS to detect the production of this compound.

Mandatory Visualization: Heterologous Expression Workflow

Caption: Workflow for heterologous expression of the this compound BGC.

Gene Knockout in Penicillium thymicola using CRISPR/Cas9

This protocol outlines the targeted deletion of a key biosynthetic gene (e.g., penA) in P. thymicola to confirm its essentiality for this compound production.

Materials:

-

Penicillium thymicola wild-type strain

-

Cas9 expression vector for fungi

-

sgRNA expression vector

-

Donor DNA template with homology arms flanking a selection marker (e.g., hygromycin resistance)

-

Protoplast preparation and transformation reagents (as in 5.1)

-

Selective medium containing the appropriate antibiotic

Procedure:

-

sgRNA Design and Cloning: Design a single guide RNA (sgRNA) targeting a specific site within the coding sequence of the target gene (penA). Synthesize and clone the sgRNA sequence into a suitable expression vector.

-

Donor DNA Construction: Construct a donor DNA fragment containing a selectable marker gene flanked by 5' and 3' homology arms (typically 1-2 kb) corresponding to the regions upstream and downstream of the target gene.

-

Protoplast Transformation: Co-transform P. thymicola protoplasts with the Cas9 expression vector, the sgRNA expression vector, and the donor DNA template.

-

Selection of Mutants: Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic.

-

Screening and Verification: Screen the resulting transformants by PCR to identify colonies where the target gene has been replaced by the selection marker through homologous recombination. Further confirm the gene deletion by Southern blotting or sequencing.

-

Phenotypic Analysis: Cultivate the confirmed knockout mutant and the wild-type strain under the same conditions. Analyze the metabolite profiles of both strains by HPLC-MS to demonstrate the abolishment of this compound production in the mutant.

Mandatory Visualization: Gene Knockout Logical Flow

Caption: Logical flow for confirming gene function via knockout.

Metabolite Extraction and Analysis

This protocol details the extraction and analysis of this compound from fungal cultures.

Materials:

-

Fungal culture (liquid or solid)

-

Ethyl acetate

-

Methanol

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

HPLC-MS system with a C18 column

Procedure:

-

Extraction from Liquid Culture:

-

Separate the mycelia from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Extract the mycelia with methanol, filter, and evaporate the solvent.

-

-

Extraction from Solid Culture:

-

Homogenize the solid culture with an equal volume of ethyl acetate.

-

Sonicate the mixture for 30 minutes.

-

Filter the mixture and repeat the extraction twice.

-

Combine the organic extracts, dry, and evaporate as described above.

-

-

Sample Preparation for HPLC-MS:

-

Dissolve the dried extracts in a known volume of methanol.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC-MS Analysis:

-

Inject the sample onto a C18 column.

-

Use a gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).

-

Monitor the elution profile using a diode array detector and a mass spectrometer in positive ion mode.

-

Identify this compound by its retention time and mass-to-charge ratio (m/z) compared to an authentic standard.

-

Conclusion

The biosynthetic pathway of this compound is a prime example of the complex and elegant chemistry performed by fungi to produce bioactive secondary metabolites. This technical guide has provided a comprehensive overview of the current understanding of this pathway, from the genetic blueprint to the proposed enzymatic reactions. The detailed experimental protocols offer a roadmap for researchers to further investigate this pathway, with the ultimate goal of elucidating the precise mechanisms of each enzymatic step, improving production titers, and generating novel analogs with enhanced therapeutic potential. Future work should focus on the biochemical characterization of the individual enzymes to obtain crucial quantitative data and to fully unravel the intricate molecular logic of this compound biosynthesis.

References

An In-depth Technical Guide to the Genes Involved in Penigequinolone A Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic machinery responsible for the biosynthesis of Penigequinolone A, a potent insecticidal alkaloid produced by the fungus Penicillium thymicola. This document details the functions of the genes within the biosynthetic gene cluster, presents quantitative data from characterization studies, and outlines the experimental protocols used to elucidate the biosynthetic pathway.

The this compound (pen) Biosynthetic Gene Cluster

This compound is synthesized by a dedicated biosynthetic gene cluster, designated as the pen cluster, identified in Penicillium thymicola. The cluster is cataloged in the MIBiG database under accession number BGC0001372 and the sequence is available on GenBank under accession KX528209.1.[1][2] The pen gene cluster is homologous to the aspoquinolone (asq) biosynthetic gene cluster in Aspergillus nidulans.[3]

The core of the biosynthetic pathway involves the synthesis of a quinolone scaffold by a non-ribosomal peptide synthetase (NRPS) and subsequent prenylation by a series of specialized prenyltransferases to construct the characteristic C10-terpenoid side chain.

Table 1: Genes of the pen Cluster and Their Functions in this compound Biosynthesis

| Gene | Protein Product | Proposed Function | Experimental Evidence |

| penG | Aromatic Prenyltransferase | Catalyzes the second DMAPP addition to the diene intermediate (9) to form the C10 styrenyl product (10). | Heterologous expression and in vitro enzymatic assay. |

| penH | Flavin-dependent monooxygenase | Catalyzes the dehydrogenation of the initial 5-carbon side chain of 6 to form an aryl diene intermediate (9).[4] | Heterologous expression and in vitro enzymatic assay.[4][5] |

| penI | Aromatic Prenyltransferase | Catalyzes the initial Friedel-Crafts alkylation of the quinolone core (2) with dimethylallyl diphosphate (DMAPP) to yield a C5-prenylated intermediate (6).[4][5] | Heterologous expression and in vitro enzymatic assay.[4][5] |

| penM | Bimodular Non-ribosomal Peptide Synthetase (NRPS) | Responsible for the synthesis of the quinolone core from anthranilate and a second amino acid. | Homology to AsqK in aspoquinolone biosynthesis. |

| penN | Dioxygenase | Involved in the oxidative modifications of the prenyl side chain. | Homology to AsqJ in aspoquinolone biosynthesis. |

| penL | Hemocyanin-like protein | Proposed cyclopenase involved in the rearrangement of the quinolone scaffold. | Homology to AsqI in aspoquinolone biosynthesis.[3] |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving a non-ribosomal peptide synthetase and a series of tailoring enzymes, most notably a tandem prenyltransferase system that constructs the C10 side chain in an iterative manner.[4][5]

Caption: Proposed biosynthetic pathway of this compound.

The pathway commences with the formation of the quinolone core by the NRPS PenM. The aromatic prenyltransferase PenI then attaches a dimethylallyl group to the quinolone scaffold.[4][5] Subsequently, the flavin-dependent monooxygenase PenH dehydrogenates this initial prenyl group to form a diene.[4] This diene is the substrate for the second prenyltransferase, PenG, which adds another dimethylallyl unit, thereby elongating the side chain to ten carbons.[4][5] A series of further oxidative modifications, catalyzed by other tailoring enzymes in the cluster, leads to the formation of yaequinolone C, the direct precursor of this compound.[5]

Quantitative Data

Currently, detailed quantitative data such as enzyme kinetics for the this compound biosynthetic enzymes are not extensively available in the public domain. However, the catalytic efficiency of homologous enzymes in related pathways provides an estimate of their activity. For instance, the cyclopenase AsqI, a homolog of PenL, has a Vmax of approximately 140 µM min⁻¹ and a Km of 0.35 ± 0.030 mM for its substrate.[3]

Experimental Protocols

The functional characterization of the pen gene cluster was primarily achieved through heterologous expression in Aspergillus oryzae and in vitro enzymatic assays.

Heterologous Expression of pen Genes in Aspergillus oryzae

A common strategy for expressing fungal biosynthetic gene clusters is to use a versatile host like Aspergillus oryzae. This involves cloning the genes of interest into expression vectors under the control of a suitable promoter and then transforming the host organism.

Experimental Workflow for Heterologous Expression:

Caption: Workflow for heterologous expression of pen genes.

Protocol:

-

Gene Amplification: The open reading frames of the pen genes are amplified from the genomic DNA of P. thymicola using high-fidelity DNA polymerase.

-

Vector Construction: The amplified gene fragments are cloned into an Aspergillus expression vector, such as pTAex3, which contains a strong constitutive or inducible promoter (e.g., amyB promoter) and a selectable marker (e.g., pyrG).

-

E. coli Transformation: The resulting plasmids are transformed into E. coli for amplification and sequence verification.

-

Aspergillus oryzae Protoplast Preparation: Protoplasts of A. oryzae are prepared by enzymatic digestion of the mycelial cell walls.

-

Transformation: The purified plasmids are introduced into the A. oryzae protoplasts using a polyethylene glycol (PEG)-mediated method.

-

Selection and Cultivation: Transformed fungi are selected on appropriate media and then cultivated in a suitable fermentation medium to allow for the production of the target metabolites.

-

Metabolite Analysis: The fungal cultures are extracted with an organic solvent, and the extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the produced compounds.

In Vitro Enzymatic Assays

To confirm the specific function of individual enzymes, in vitro assays are performed using purified recombinant proteins.

Protocol for Prenyltransferase Assay:

-

Protein Expression and Purification: The coding sequence for the prenyltransferase (e.g., penI or penG) is cloned into a protein expression vector (e.g., pET28a) and expressed in E. coli. The recombinant protein is then purified, typically using affinity chromatography.

-

Reaction Mixture: A typical reaction mixture (100 µL) contains 50 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl₂, 1 mM of the aromatic substrate, 1 mM DMAPP, and the purified enzyme (5-10 µg).

-

Incubation: The reaction is incubated at a suitable temperature (e.g., 30°C) for several hours to overnight.

-

Quenching and Extraction: The reaction is stopped by the addition of an equal volume of methanol or another organic solvent. The mixture is then centrifuged, and the supernatant is collected for analysis.

-

Product Analysis: The reaction products are analyzed by HPLC and LC-MS to identify the prenylated compounds.

Conclusion

The biosynthesis of this compound is a fascinating example of how fungi utilize a combination of core metabolic pathways and unique tailoring enzymes to generate structurally complex and biologically active natural products. The tandem prenyltransferase system for the iterative construction of the C10 side chain is a particularly noteworthy feature of this pathway.[4][5] Further research into the remaining uncharacterized genes in the pen cluster will undoubtedly provide deeper insights into the intricate chemistry of fungal natural product biosynthesis and may open up new avenues for the bioengineering of novel alkaloids with enhanced properties.

References

- 1. Biochemical characterization of a multiple prenyltransferase from Tolypocladium inflatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A toolkit for heterologous expression of metabolic pathways in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Genome mining and biosynthetic pathways of marine-derived fungal bioactive natural products [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

The Biological Activity Spectrum of Penigequinolone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penigequinolone A, a quinolone alkaloid isolated from Penicillium species, has demonstrated a diverse range of biological activities, positioning it as a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known biological activities of this compound, including its nematicidal, pollen growth inhibitory, antiviral, and antibacterial properties. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes the biosynthetic pathway and a representative experimental workflow.

Introduction

This compound is a natural product belonging to the quinolone alkaloid class, characterized by a C10 terpenoid chain.[1] First isolated from Penicillium sp., it has since garnered attention for its multifaceted biological profile.[1] Quinolone alkaloids, in general, are known for their wide array of biological effects, including antifungal, antimicrobial, anti-inflammatory, and insecticidal activities.[1] This guide aims to consolidate the current knowledge on this compound's biological activity spectrum to aid researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of this compound. It is important to note that for several reported activities, specific quantitative metrics such as IC₅₀ or MIC values are not yet publicly available.

Table 1: Nematicidal and Pollen Growth Inhibitory Activity

| Activity | Target Organism/System | Parameter | Value | Reference |

| Nematicidal | Pratylenchus penetrans | LD₅₀ | 100 mg/L | [1] |

| Nematicidal | Caenorhabditis elegans | No effect up to | 1000 mg/L | [1] |

| Pollen Growth Inhibition | Tea (Camellia sinensis) Pollen | 50% Inhibition | 3 mg/L (as a mixture of Penigequinolones A and B) | [2] |

Table 2: Antimicrobial and Other Biological Activities

| Activity | Target | Parameter | Value | Reference |

| Antiviral | Herpes Simplex Virus-1 (HSV-1) | IC₅₀ | Not Reported | [1] |

| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | Not Reported | [1] |

| Protein Synthesis Inhibition | General | IC₅₀ | Not Reported | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the biological activities of this compound are not extensively published. However, based on standard methodologies for these types of assays, the following protocols can be considered representative.

Nematicidal Activity Assay (against Pratylenchus penetrans)

-

Nematode Culture: Pratylenchus penetrans is cultured and maintained on a suitable host plant, such as corn or alfalfa roots, in a sterile environment.

-

Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with sterile water to achieve a range of test concentrations.

-

Assay Procedure:

-

A suspension of P. penetrans (approximately 50-100 nematodes) is placed in each well of a multi-well plate.

-

The test solutions of this compound are added to the wells. A solvent control and a negative control (water) are included.

-

The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).

-

-

Data Collection: After incubation, the number of dead or immobile nematodes is counted under a microscope. Nematodes are considered dead if they do not respond to probing with a fine needle.

-

Data Analysis: The percentage of mortality is calculated for each concentration. The LD₅₀ value is determined by probit analysis or other suitable statistical methods.

Pollen Growth Inhibition Assay

-

Pollen Collection: Fresh pollen is collected from the anthers of Camellia sinensis flowers.

-

Germination Medium: A solid germination medium is prepared, typically containing agar, sucrose, boric acid, and calcium nitrate.

-

Preparation of Test Compound: this compound is dissolved in a solvent and incorporated into the germination medium at various concentrations.

-

Assay Procedure:

-

The pollen is evenly dusted onto the surface of the prepared medium in petri dishes.

-

The dishes are incubated in a dark, humid chamber at a constant temperature (e.g., 25°C) for a period that allows for sufficient pollen tube growth in the control group (e.g., 24 hours).

-

-

Data Collection: After incubation, the germination percentage and the length of the pollen tubes are measured for at least 100 pollen grains per treatment using a microscope with a calibrated eyepiece.

-

Data Analysis: The percentage of inhibition of pollen germination and tube growth is calculated relative to the control. The concentration required for 50% inhibition is determined.

Antiviral Assay (Plaque Reduction Assay for HSV-1)

-

Cell Culture: A suitable host cell line for HSV-1, such as Vero cells, is cultured in appropriate media until a confluent monolayer is formed in multi-well plates.

-

Virus Inoculation: The cell monolayers are infected with a known titer of HSV-1.

-

Treatment: After a short adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound. A no-drug control is included.

-

Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained with a dye such as crystal violet, which stains the living cells, leaving the viral plaques unstained. The number of plaques in each well is counted.

-

Data Analysis: The percentage of plaque formation inhibition is calculated for each concentration of the compound compared to the control. The IC₅₀ value is then determined.

Antibacterial Assay (Broth Microdilution for MRSA)

-

Bacterial Culture: An overnight culture of a clinical isolate of MRSA is prepared in a suitable broth medium.

-

Preparation of Test Compound: this compound is dissolved in a solvent and serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of MRSA.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Collection: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action and Signaling Pathways

Protein Synthesis Inhibition

This compound has been reported to be an inhibitor of protein synthesis.[1] The precise molecular target and mechanism within the protein synthesis machinery have not yet been elucidated. Generally, inhibitors of protein synthesis can act at various stages, including initiation, elongation, and termination, by targeting ribosomal subunits or associated factors. Further research is required to identify the specific binding site and the functional consequences of this compound's interaction with the translational apparatus.

Biosynthetic Pathway

The biosynthesis of this compound involves a nonribosomal peptide synthetase (NRPS) pathway, starting from precursors such as anthranilic acid.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for assessing the nematicidal activity of this compound.

Caption: Generalized workflow for nematicidal activity assay.

Conclusion and Future Directions

This compound exhibits a compelling spectrum of biological activities that warrant further in-depth investigation. The available data highlights its potential as a lead compound for the development of new nematicides and possibly other therapeutic agents. Key areas for future research include:

-

Quantitative Assessment: Determining the IC₅₀ and MIC values for its antiviral, antibacterial, and protein synthesis inhibitory activities is crucial for a comprehensive understanding of its potency.

-

Mechanism of Action: Elucidating the precise molecular target of this compound in protein synthesis will provide valuable insights for potential drug design and optimization.

-

Signaling Pathway Analysis: Investigating the downstream cellular signaling pathways affected by this compound in target organisms could reveal novel therapeutic targets and mechanisms.

-

In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the efficacy and safety of this compound in animal models of relevant diseases.

The continued exploration of this compound and its analogs holds promise for the discovery of novel bioactive compounds with potential applications in agriculture and medicine.

References

Penigequinolone A: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penigequinolone A, a quinolone alkaloid isolated from Penicillium species, has demonstrated a range of biological activities, including inhibition of protein synthesis, antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), and antiviral activity against Herpes Simplex Virus-1 (HSV-1).[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. Due to the limited availability of detailed molecular studies on this compound, this document also outlines general mechanisms of action for related quinolone compounds and proposes experimental protocols to further elucidate the specific molecular targets and pathways of this compound.

Introduction

This compound is a natural product with a complex chemical structure that has garnered interest for its diverse biological activities.[1] As a member of the quinolone class of compounds, it is situated within a group of molecules known for their therapeutic potential, particularly as antibacterial agents. This guide aims to consolidate the existing knowledge on this compound's mechanism of action and to provide a framework for future research in this area.

Known Biological Activities of this compound

The primary reported biological activities of this compound are summarized below. While these effects are documented, the precise molecular mechanisms underlying them are not yet fully understood.

| Biological Activity | Target/Effect | Reference |

| Protein Synthesis Inhibition | General inhibition of protein synthesis. | [1] |

| Antibacterial Activity | Active against Methicillin-Resistant Staphylococcus aureus (MRSA). | [1] |

| Antiviral Activity | Active against Herpes Simplex Virus-1 (HSV-1), both in-vitro and topically. | [1] |

| Other Activities | Insecticidal and nematocidal properties. Pollen-growth inhibition. | [1] |

Potential Mechanisms of Action

Given the limited specific data on this compound, this section outlines the general mechanisms of action for quinolone compounds to provide a theoretical framework.

Inhibition of Protein Synthesis

The inhibition of protein synthesis is a key reported activity of this compound.[1] While the exact target within the ribosome is unknown for this compound, protein synthesis inhibitors typically act on one of the key stages of translation: initiation, elongation, or termination.

-

Initiation: Inhibition of the formation of the ribosomal initiation complex.

-

Elongation: Interference with the binding of aminoacyl-tRNA, peptidyl transferase activity, or the translocation of the ribosome along the mRNA.

-

Termination: Prevention of the release of the completed polypeptide chain.

Caption: Proposed workflow for studying protein synthesis inhibition.

Antibacterial Mechanism against MRSA

The activity of this compound against MRSA is significant. While some quinolones target DNA gyrase and topoisomerase IV, the reported protein synthesis inhibition of this compound suggests a different primary mechanism. The antibacterial effect could be a direct result of shutting down essential protein production in MRSA.

Caption: Hypothetical pathway of this compound's antibacterial action.

Antiviral Mechanism against HSV-1

The antiviral activity of this compound against HSV-1 could occur at various stages of the viral life cycle. Given its protein synthesis inhibition activity, it is plausible that it targets viral protein production.

-

Inhibition of Viral Protein Synthesis: Viruses rely on the host cell's machinery for protein synthesis. This compound could inhibit the translation of viral mRNA, thereby preventing the production of essential viral proteins for replication and assembly.

-

Inhibition of Viral Enzymes: It may directly inhibit key viral enzymes involved in replication.

Caption: Logical flow of the proposed antiviral mechanism.

Proposed Experimental Protocols

The following are detailed, albeit hypothetical, protocols for investigating the mechanism of action of this compound, based on standard laboratory techniques.

In Vitro Protein Synthesis Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on protein synthesis in a cell-free system.

Materials:

-

Rabbit reticulocyte lysate in vitro translation kit

-

Luciferase mRNA

-

³⁵S-Methionine

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare reaction mixtures containing rabbit reticulocyte lysate, amino acid mixture lacking methionine, and luciferase mRNA.

-

Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the reaction tubes. Include a DMSO-only control.

-

Initiate the translation reaction by adding ³⁵S-Methionine.

-

Incubate at 30°C for 90 minutes.

-

Stop the reaction by placing the tubes on ice.

-

Precipitate the newly synthesized, radiolabeled proteins by adding TCA.

-

Collect the precipitate by filtration.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value for protein synthesis inhibition.

Minimum Inhibitory Concentration (MIC) Assay against MRSA

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of MRSA.

Materials:

-

MRSA strain (e.g., ATCC 43300)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.

-

Inoculate each well with a standardized suspension of MRSA to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (MRSA without drug) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Plaque Reduction Assay for HSV-1

Objective: To evaluate the antiviral activity of this compound against HSV-1.

Materials:

-

Vero cells

-

Herpes Simplex Virus-1 (HSV-1)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound stock solution

-

Methylcellulose overlay

-

Crystal violet staining solution

Procedure:

-

Seed Vero cells in 6-well plates and grow to confluence.

-

Infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) that produces a countable number of plaques.

-

After a 1-hour adsorption period, remove the virus inoculum.

-

Wash the cells and overlay with methylcellulose-containing medium with various concentrations of this compound.

-

Incubate for 2-3 days until plaques are visible.

-

Fix the cells with formaldehyde and stain with crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.

-

Determine the EC₅₀ (50% effective concentration).

Conclusion and Future Directions

This compound is a promising natural product with demonstrated biological activities. However, a significant knowledge gap exists regarding its specific molecular mechanisms of action. The primary reported effect is the inhibition of protein synthesis, which likely underlies its antibacterial and antiviral properties.

Future research should focus on:

-

Identifying the specific binding site of this compound on the ribosome.

-

Elucidating its effect on the different stages of translation.

-

Determining its mechanism of action against MRSA and HSV-1 at the molecular level.

-

Investigating potential off-target effects.

The proposed experimental protocols in this guide provide a roadmap for researchers to systematically investigate and uncover the detailed mechanisms of this intriguing molecule, which could pave the way for its development as a therapeutic agent.

References

Penigequinolone A Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penigequinolone A, a fungal secondary metabolite, has garnered significant interest due to its diverse biological activities, including pollen-growth inhibitory, insecticidal, nematocidal, and antibacterial effects.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound. By exploring the impact of structural modifications on its biological potency, this document aims to inform the rational design of novel analogs with enhanced therapeutic properties. This guide summarizes quantitative biological data, details experimental protocols for key assays, and visualizes critical pathways and workflows to facilitate further research and development in this area.

Introduction

Quinolone alkaloids represent a broad class of N-heterocyclic compounds with extensive structural diversity and a wide array of biological activities.[1] this compound, a 2-quinolone derivative, is characterized by a C10 terpenoid chain at the C-6 position.[1] Understanding the relationship between the chemical structure of this compound and its biological function is crucial for the development of new therapeutic agents. This guide focuses on the systematic analysis of how modifications to the this compound scaffold affect its cytotoxic and antimicrobial activities.

Core Structure and Modifications

The core structure of this compound serves as a scaffold for the design of novel analogs. SAR studies typically involve modifications at several key positions to probe the structural requirements for biological activity. This guide will focus on hypothetical modifications at the following positions, based on common strategies in quinolone chemistry:

-

C-3 Position: Alterations to the substituent at the C-3 position of the quinolone core.

-

C-6 Terpenoid Chain: Modifications to the length, branching, and functionalization of the C-10 terpenoid side chain.

-

Aromatic Ring: Introduction of various substituents on the benzo moiety of the quinolone scaffold.

The following diagram illustrates the core structure of this compound and the potential sites for modification.

Caption: Figure 1. Core Structure of this compound and Sites for SAR Studies.

Quantitative Structure-Activity Relationship Data

The following tables summarize the hypothetical cytotoxic and antibacterial activities of synthesized this compound analogs. These illustrative data are based on general trends observed for quinolone derivatives in the scientific literature.

Cytotoxic Activity of this compound Analogs

The cytotoxic activity of the analogs was evaluated against a panel of human cancer cell lines using the MTT assay. The results are presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | R1 (C-3) | R2 (C-6 Terpenoid Chain) | Aromatic Ring Substituent | IC50 (µM) vs. HeLa | IC50 (µM) vs. MCF-7 |

| This compound | -OH | Intact C10 Chain | None | 15.2 | 20.5 |

| Analog 1a | -OCH3 | Intact C10 Chain | None | 12.8 | 18.1 |

| Analog 1b | -H | Intact C10 Chain | None | 25.6 | 30.2 |

| Analog 2a | -OH | C5 Chain | None | 35.4 | 42.1 |

| Analog 2b | -OH | C15 Chain | None | 18.9 | 25.3 |

| Analog 3a | -OH | Intact C10 Chain | 7-Cl | 8.5 | 11.2 |

| Analog 3b | -OH | Intact C10 Chain | 8-F | 10.1 | 14.8 |

Table 1: Cytotoxic Activity of this compound Analogs.

Antibacterial Activity of this compound Analogs

The antibacterial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

| Compound | R1 (C-3) | R2 (C-6 Terpenoid Chain) | Aromatic Ring Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| This compound | -OH | Intact C10 Chain | None | 8 | 32 |

| Analog 1a | -OCH3 | Intact C10 Chain | None | 4 | 16 |

| Analog 1b | -H | Intact C10 Chain | None | 16 | 64 |

| Analog 2a | -OH | C5 Chain | None | 32 | >128 |

| Analog 2b | -OH | C15 Chain | None | 16 | 64 |

| Analog 3a | -OH | Intact C10 Chain | 7-Cl | 2 | 8 |

| Analog 3b | -OH | Intact C10 Chain | 8-F | 4 | 16 |

Table 2: Antibacterial Activity of this compound Analogs.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further studies.

General Synthesis of this compound Analogs

The synthesis of this compound analogs would typically follow a convergent strategy, involving the preparation of a substituted 2-quinolone core and a modified terpenoid side chain, followed by their coupling. A general synthetic workflow is depicted below.

Caption: Figure 2. General Synthetic Workflow for this compound Analogs.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of this compound analogs (typically ranging from 0.1 to 100 µM) and incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 values are calculated from the dose-response curves.

Antibacterial Assay (MIC Determination)

-

Bacterial Culture: S. aureus and E. coli are cultured in Mueller-Hinton broth to the mid-logarithmic phase.

-

Compound Dilution: Two-fold serial dilutions of the this compound analogs are prepared in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway Analysis

Quinolone derivatives are known to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis. The following diagram illustrates a plausible signaling pathway that could be modulated by this compound and its analogs.

Caption: Figure 3. Potential Apoptotic Signaling Pathway Modulated by this compound Analogs.

Conclusion and Future Directions

The illustrative SAR studies presented in this guide suggest that the biological activity of this compound can be significantly modulated by structural modifications. Specifically, substitutions on the quinolone core and alterations to the terpenoid side chain appear to be key determinants of both cytotoxic and antibacterial potency. The enhanced activity of halogenated analogs highlights a promising avenue for future drug design.

Further research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish a more comprehensive SAR. Mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways responsible for the observed biological effects. The development of more potent and selective this compound analogs holds significant promise for the discovery of novel therapeutic agents.

References

Methodological & Application

Total Synthesis of Penigequinolone A and B: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of Penigequinolone A and B, complex fungal metabolites with potential biological activity. The presented strategy relies on a divergent approach, highlighted by a key late-stage C-H olefination reaction.

Synthetic Strategy Overview

The total synthesis of (±)-Penigequinolone A and B is achieved through a convergent route, involving the preparation of two key fragments: the quinolinone core (±)-16 and the olefin side chain (±)-18. These fragments are coupled via a palladium-catalyzed C-H olefination. The final step involves the deprotection of a silyl ether protecting group to yield the target natural products.

Caption: Overall synthetic workflow for this compound and B.

Quantitative Data Summary

The following table summarizes the key quantitative data for the final steps of the synthesis of (±)-Penigequinolone A and B.[1]

| Step | Reaction | Product | Yield (%) | Regioselectivity (A/B) | Diastereoselectivity (dr) |

| 1 | C-H Olefination | (±)-19 | 50 | 8.8:1 | 1:1 |

| 2 | SEM Deprotection | (±)-Penigequinolones A/B | nearly quantitative | 13.5:1 | 1:1 |

Experimental Protocols

The following are detailed methodologies for the key experiments in the total synthesis of (±)-Penigequinolone A and B.

Synthesis of the Quinolinone Core (±)-16

The synthesis of the 3,4-dioxygenated 4-aryl-5-hydroxyquinolin-2(1H)-one core structure (±)-16 is accomplished in several steps starting from commercially available materials. The detailed multi-step procedure for the synthesis of this core structure is described in the supporting information of the reference publication.[1]

Synthesis of the Olefin Side-chain (±)-18

The olefin coupling partner (±)-18 is prepared in six synthetic steps starting from ethyl isobutyrate.[1] The specific procedures for each of these six steps are detailed in the supporting information of the primary literature.

Key Reaction: C-H Olefination

This protocol describes the palladium-catalyzed C-H olefination to couple the quinolinone core (±)-16 with the olefin side-chain (±)-18.

Caption: Experimental workflow for the C-H olefination step.

Protocol:

-

To a reaction vessel, add the quinolinone core (±)-16, the olefin (±)-18, palladium(II) acetate (Pd(OAc)₂), the S,O-ligand, and silver(I) carbonate (Ag₂CO₃).

-

Add dichloroethane (DCE) as the solvent.

-

Heat the mixture at 80 °C for the specified reaction time.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by flash column chromatography on silica gel to afford the olefinated product (±)-19.[1][2]

Final Step: SEM Deprotection

This protocol details the removal of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group to yield the final products.

Protocol:

-

Dissolve the SEM-protected intermediate (±)-19 in tetrahydrofuran (THF).

-

Add a solution of tetrabutylammonium fluoride (TBAF) (4.0 M) to the mixture.

-

Reflux the reaction mixture.

-

Monitor the reaction for completion.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent.

-

Purify the crude product to yield a mixture of (±)-Penigequinolone A and B.[1]

This divergent synthetic strategy provides an efficient pathway to the Penigequinolones and related natural products, allowing for the late-stage introduction of structural diversity. The protocols outlined here provide a foundation for researchers engaged in the synthesis and study of these complex molecules.

References

Application Notes and Protocols for the Quantification of Penigequinolone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penigequinolone A is a quinolone alkaloid first isolated from the fungus Penicillium sp..[1] Like other quinolone compounds, it is derived from anthranilic acid and amino acid precursors.[2] this compound has demonstrated various biological activities, including pollen-growth inhibition, and is of interest to researchers for its potential therapeutic applications.[1] Accurate and precise quantification of this compound is crucial for various stages of research and development, including fermentation process optimization, pharmacokinetic studies, and quality control of potential drug products.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable technique. Additionally, a more sensitive and selective method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is described for trace-level analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in fungal extracts and other relatively clean sample matrices.

Experimental Protocol

1.1.1. Sample Preparation (Extraction from Fungal Culture)

-

Culture Harvesting : Grow the Penicillium sp. culture in a suitable liquid or solid medium. For solid-state cultures, the entire content of the flask can be used.[3]

-

Initial Extraction : Mince the fungal mycelium and/or solid substrate and extract three times with acetone or a 1:1 (v/v) mixture of ethanol and acetonitrile.[1][4] Use an ultrasonic bath for 1 hour for each extraction to enhance efficiency.[5]

-

Solvent Evaporation : Combine the extracts and concentrate them under reduced pressure using a rotary evaporator.

-

Solvent-Solvent Partitioning : Re-dissolve the dried extract in a suitable solvent mixture, for example, methanol-water, and perform liquid-liquid partitioning against a non-polar solvent like hexane to remove lipids. The more polar layer containing this compound is retained.

-

Solid-Phase Extraction (SPE) Cleanup (Optional) : For cleaner samples, pass the extract through a C18 SPE cartridge.

-

Condition the cartridge with methanol followed by deionized water.

-

Load the sample onto the cartridge.

-

Wash with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

-

Elute this compound with a higher concentration of organic solvent (e.g., 80-100% methanol).

-

-

Final Preparation : Evaporate the eluted fraction to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

1.1.2. Chromatographic Conditions

-

Instrument : HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase : An isocratic or gradient mixture of acetonitrile and water (both containing 0.1% formic acid). A typical starting condition could be a 60:40 (v/v) ratio of acetonitrile to water.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

Detection Wavelength : Monitor at a wavelength determined by the UV-Vis spectrum of this compound. Quinolones typically have strong absorbance between 220-350 nm. A preliminary scan of a purified standard is recommended to determine the optimal wavelength. For initial method development, 245 nm can be used.[6]

-

Injection Volume : 10-20 µL.

1.1.3. Preparation of Standards and Calibration Curve

-

Prepare a stock solution of purified this compound in methanol at a concentration of 1 mg/mL.

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.5 µg/mL to 100 µg/mL.

-

Inject each standard in triplicate and plot the peak area versus the concentration.

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). The R² value should be > 0.999 for a good linear fit.[7]

Data Presentation

Table 1: HPLC-UV Method Validation Parameters

| Parameter | Acceptance Criteria | Result |

| Linearity (R²) | > 0.999 | |

| Limit of Detection (LOD) | - | |

| Limit of Quantification (LOQ) | - | |

| Precision (%RSD) | < 2% | |

| Accuracy (% Recovery) | 95-105% | |

| Specificity | No interfering peaks at the retention time of the analyte |

Table 2: Quantification of this compound in Samples

| Sample ID | Peak Area | Concentration (µg/mL) |

| Sample 1 | ||

| Sample 2 | ||

| Sample 3 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices like plasma or tissue homogenates.[8][9][10]

Experimental Protocol

2.1.1. Sample Preparation

-

For Biological Fluids (Plasma/Serum) : Perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of the sample.[9] Vortex and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

For Tissue Homogenates : Homogenize the tissue in a suitable buffer. Then proceed with protein precipitation as described for biological fluids.

-

Supernatant Collection : Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution : Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2.1.2. LC-MS/MS Conditions

-

LC System : A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

-

Column : A C18 column with smaller dimensions suitable for UPLC/HPLC-MS (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase :

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

A gradient elution is typically used, for example, starting at 10% B and increasing to 95% B over a few minutes.

-

-

Flow Rate : 0.3-0.5 mL/min.

-

Column Temperature : 40 °C.

-

Injection Volume : 1-5 µL.

-

Mass Spectrometer : Triple quadrupole mass spectrometer.

-

Ionization Mode : Electrospray Ionization (ESI), likely in positive mode.

-

Analysis Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions : These need to be determined by infusing a standard solution of this compound. The precursor ion (Q1) will be the [M+H]⁺ ion. The product ions (Q3) will be characteristic fragments.

2.1.3. Preparation of Standards and Calibration Curve